Benzofuran-6-carbaldehyde

Descripción

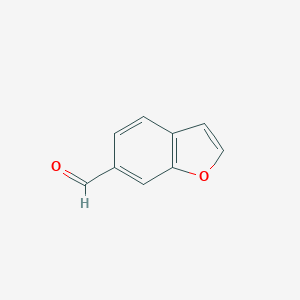

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNQZQSNWFXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559285 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123297-88-1 | |

| Record name | 1-Benzofuran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzofuran-6-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzofuran-6-carbaldehyde

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its rigid bicyclic structure, composed of a fused benzene and furan ring, coupled with the reactive aldehyde functionality at the 6-position, makes it a versatile scaffold for the synthesis of complex molecular architectures with significant biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its role as a key intermediate in the synthesis of therapeutic agents. Understanding the nuances of this compound is critical for researchers aiming to design and develop novel pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and for quality control.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 123297-88-1 | |

| Molecular Formula | C₉H₆O₂ | |

| Molecular Weight | 146.15 g/mol | |

| Boiling Point | 252 °C | [1] |

| Density | 1.238 g/cm³ | [1] |

| Appearance | Not explicitly found, but related compounds are often crystalline solids. | |

| Solubility | Not explicitly found, but expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and furan protons, as well as a characteristic downfield singlet for the aldehydic proton (typically in the range of 9-10 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the aldehyde group will appear significantly downfield (typically >190 ppm). The chemical shifts of the other carbons in the benzofuran ring will be influenced by the electron-withdrawing nature of the aldehyde group.[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde, typically in the region of 1690-1715 cm⁻¹.[4] Additionally, C-H stretching vibrations of the aromatic and furan rings, as well as C-O-C stretching of the furan ring, will be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 146). The fragmentation pattern will likely involve the loss of the formyl group (-CHO) and other characteristic fragmentations of the benzofuran ring system.[5]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several strategic routes, often involving the construction of the benzofuran core followed by the introduction of the aldehyde functionality. A common and effective method involves the oxidation of the corresponding alcohol, (benzofuran-6-yl)methanol.

Protocol: Oxidation of (Benzofuran-6-yl)methanol

This protocol describes a standard laboratory procedure for the synthesis of this compound via the oxidation of (benzofuran-6-yl)methanol using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Materials:

-

(Benzofuran-6-yl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or diatomaceous earth

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required, though this reaction is often run at room temperature)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (benzofuran-6-yl)methanol in anhydrous dichloromethane.

-

Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The amount of PCC should be in slight excess (typically 1.5 equivalents) relative to the alcohol. For every 1 gram of PCC, approximately 1 gram of silica gel or Celatom® can be added to the reaction mixture to facilitate workup by adsorbing the chromium byproducts.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the product aldehyde.

-

Workup: Upon completion of the reaction, dilute the mixture with additional dichloromethane.

-

Filtration: Pass the reaction mixture through a short pad of silica gel or Celatom® to filter out the chromium residues. Wash the pad with additional dichloromethane to ensure complete recovery of the product.

-

Extraction and Drying: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the introduction of water, which could potentially interfere with the reaction or lead to the formation of byproducts.

-

PCC as Oxidant: PCC is chosen for its mild and selective nature in oxidizing primary alcohols to aldehydes. Stronger oxidizing agents could lead to the over-oxidation of the aldehyde to the corresponding carboxylic acid.

-

Silica Gel/Celatom® in Reaction: The addition of an adsorbent like silica gel or Celatom® during the reaction simplifies the workup by adsorbing the tarry chromium byproducts, making the filtration more efficient.

Caption: Oxidation of (benzofuran-6-yl)methanol to this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, which readily undergoes a variety of transformations, making it a valuable intermediate for the synthesis of more complex molecules. The benzofuran ring itself can also participate in certain reactions, although it is generally less reactive towards electrophilic substitution than simpler aromatic systems.

Key Reactions of the Aldehyde Group

-

Oxidation to Carboxylic Acid: The aldehyde can be easily oxidized to the corresponding carboxylic acid, Benzofuran-6-carboxylic acid. This transformation is particularly significant as Benzofuran-6-carboxylic acid is a key intermediate in the synthesis of the drug Lifitegrast, used for the treatment of dry eye disease.[6][7][8][9] Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone).

-

Reduction to Alcohol: The aldehyde can be reduced to the primary alcohol, (benzofuran-6-yl)methanol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene.[10] By reacting this compound with a phosphorus ylide, a wide variety of vinyl-substituted benzofurans can be synthesized. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.

Protocol: Wittig Reaction of this compound

This protocol outlines a general procedure for the olefination of this compound using a stabilized phosphorus ylide, which typically favors the formation of the (E)-alkene.

Materials:

-

This compound

-

A suitable phosphonium salt (e.g., (triphenylphosphoranylidene)acetate)

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide, or n-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for transfer of reagents

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Ylide Generation: In a dry, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath. Slowly add the base to the suspension. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C or room temperature for a specified time to ensure complete ylide formation.

-

Aldehyde Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired alkene.

Trustworthiness of the Protocol: This protocol is a standard and widely used method for olefination. The progress of the reaction can be easily monitored by TLC, and the final product can be purified and characterized using standard analytical techniques (NMR, MS, etc.) to confirm its identity and purity.

Caption: Wittig reaction of this compound to form a vinyl-substituted benzofuran.

Application in Drug Synthesis: The Case of Lifitegrast

The significance of this compound in the pharmaceutical industry is underscored by its role as a precursor to Benzofuran-6-carboxylic acid, a key intermediate in the synthesis of Lifitegrast.[6][7][8][9] Lifitegrast is an FDA-approved drug for the treatment of the signs and symptoms of dry eye disease.

The synthetic pathway to Lifitegrast involves the coupling of Benzofuran-6-carboxylic acid with another complex fragment. The conversion of this compound to the carboxylic acid is a straightforward oxidation reaction, as previously described. This transformation highlights the strategic importance of this compound as a readily available starting material for the synthesis of this important therapeutic agent.

Caption: Synthetic relationship between this compound and Lifitegrast.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, it is essential to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with particular importance in the field of drug discovery. Its unique combination of a rigid benzofuran scaffold and a reactive aldehyde group allows for the construction of a wide range of complex molecules with diverse biological activities. The ability to readily synthesize and functionalize this compound, as demonstrated by its role in the synthesis of Lifitegrast, ensures its continued importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for leveraging its full potential in the development of new and innovative medicines.

References

- 1. echemi.com [echemi.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Collection - Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]

- 10. Wittig Reaction [organic-chemistry.org]

Introduction: Unveiling a Key Heterocyclic Building Block

An In-Depth Technical Guide to Benzofuran-6-carbaldehyde: Synthesis, Reactivity, and Applications

This compound is a heterocyclic aromatic compound characterized by a furan ring fused to a benzene ring, with a carbaldehyde (formyl) group attached at the 6-position of the benzofuran core. This molecule serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. Its structural features—a reactive aldehyde group and an electron-rich bicyclic aromatic system—endow it with a versatile chemical profile, making it a subject of significant interest for researchers in medicinal chemistry and materials science.

The definitive identifier for this compound is its CAS Number: 123297-88-1 .[1][2] The molecular formula is C₉H₆O₂, and it has a molecular weight of approximately 146.15 g/mol .[1][3] Understanding its synthesis, properties, and reactivity is fundamental to leveraging its potential in advanced applications.

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 123297-88-1 | [1][2] |

| Molecular Formula | C₉H₆O₂ | [3] |

| Molecular Weight | 146.15 g/mol | [1][3] |

| IUPAC Name | 1-benzofuran-6-carbaldehyde | PubChem |

| Synonyms | Benzofuran-6-carboxaldehyde | |

| Purity | Typically ≥98% | |

| Appearance | Yellow crystalline solid (typical) | [4] |

| Storage | Ambient temperature |

Structural Confirmation: The structure consists of a planar benzofuran ring system. The aldehyde group at the C-6 position is a key functional handle for further chemical modifications.

Caption: Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of benzofuran derivatives is a well-established area of organic chemistry, with numerous methods available for constructing the core heterocyclic ring. While multiple specific routes to this compound exist, a common and illustrative strategy involves the construction of the benzofuran ring from a suitably substituted phenol, followed by formylation. One such conceptual pathway is outlined below.

Experimental Protocol: A General Synthetic Approach

This protocol describes a plausible multi-step synthesis adapted from established methods for creating substituted benzofurans.[5][6]

Step 1: O-Alkylation of a Phenolic Precursor

-

To a solution of 4-bromo-3-hydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃).

-

Add an alkylating agent containing a leaving group, such as ethyl bromoacetate, dropwise at room temperature.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting phenol is consumed.

-

After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the O-alkylated intermediate.

-

Causality: This Williamson ether synthesis is a classic method for forming the ether linkage that is crucial for the subsequent cyclization step. The base deprotonates the phenol, creating a nucleophilic phenoxide that attacks the electrophilic carbon of the alkylating agent.

-

Step 2: Intramolecular Cyclization to Form the Benzofuran Ring

-

The crude ether intermediate is subjected to a base- or acid-catalyzed intramolecular cyclization. For instance, treatment with a strong base like sodium ethoxide can induce a Perkin-like condensation to form the furan ring.

-

Alternatively, palladium-catalyzed intramolecular coupling reactions, such as a Heck or Sonogashira coupling followed by cyclization, are powerful modern methods for constructing the benzofuran core.[6]

-

Work-up typically involves neutralization, extraction, and purification by column chromatography to isolate the benzofuran ester.

-

Causality: The choice of cyclization method depends on the specific substituents. Base-catalyzed methods rely on the formation of a carbanion that attacks an internal electrophile, while transition-metal-catalyzed routes offer high efficiency and functional group tolerance by creating carbon-carbon bonds through oxidative addition and reductive elimination cycles.

-

Step 3: Conversion to this compound

-

The ester group on the benzofuran ring is first reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

The resulting primary alcohol is then oxidized to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a solvent like dichloromethane (DCM).

-

The reaction is quenched, and the product is purified via chromatography to yield pure this compound.

-

Causality: This two-step reduction-oxidation sequence is a standard and reliable method for converting an ester to an aldehyde. Stronger oxidizing agents are avoided to prevent over-oxidation to the carboxylic acid.

-

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two key features: the aldehyde functional group and the benzofuran aromatic system.

-

Reactions of the Aldehyde Group: The formyl group is a versatile handle for a wide range of transformations:

-

Oxidation: Can be easily oxidized to the corresponding Benzofuran-6-carboxylic acid, a valuable intermediate in its own right, notably for the synthesis of the drug Lifitegrast.[6][7][8][9]

-

Reduction: Can be reduced to Benzofuran-6-methanol using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-benzofurans.

-

Wittig Reaction: Reacts with phosphorus ylides to form vinyl-benzofurans, extending the carbon chain.

-

Condensation Reactions: Undergoes aldol or Knoevenagel condensations with enolates or active methylene compounds, respectively, to form α,β-unsaturated systems.

-

-

Reactions of the Benzofuran Ring: The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic substitution.[10] However, the reactivity is complex, and the position of substitution is directed by the existing substituents and the nature of the electrophile. Friedel-Crafts reactions, halogenation, and nitration can occur, though conditions must be carefully controlled to avoid reaction at the furan ring, which can be sensitive to strong acids.[10]

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Research

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[11][12] These compounds exhibit a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[11][12][13]

This compound, and its direct derivative Benzofuran-6-carboxylic acid, are particularly noteworthy for their role in the synthesis of Lifitegrast . Lifitegrast is an FDA-approved drug for the treatment of keratoconjunctivitis sicca (dry eye disease).[6] It functions as an integrin antagonist, specifically targeting lymphocyte function-associated antigen-1 (LFA-1). By blocking the interaction of LFA-1 with its ligand ICAM-1, Lifitegrast inhibits T-cell activation and migration, thereby reducing the inflammatory processes that cause dry eye. The synthesis of this complex molecule relies on Benzofuran-6-carboxylic acid as one of the key fragments, highlighting the industrial and pharmaceutical importance of this chemical family.[6][8][9]

Furthermore, the versatile reactivity of this compound makes it a valuable starting material for generating libraries of novel benzofuran derivatives for drug screening campaigns targeting a range of diseases, from cancer to neurodegenerative disorders.[14][15]

Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons on both the benzene and furan rings, each with specific chemical shifts and coupling patterns that confirm the substitution pattern. A distinct singlet in the downfield region (around 9.8-10.0 ppm) is indicative of the aldehyde proton.

-

¹³C NMR: The carbon spectrum will display a signal for the carbonyl carbon of the aldehyde group at approximately 190 ppm, in addition to the signals for the aromatic carbons of the benzofuran core.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde. Additional bands will be present corresponding to C-H and C=C stretching of the aromatic system.[16]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 146). The fragmentation pattern can provide further structural confirmation.[17][18]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. When coupled with a UV detector, it can quantify the compound and any impurities present.[19]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Statements: The compound is typically associated with warnings for being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[20][21] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21]

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich and diverse class of pharmacologically significant molecules. Its well-defined structure, versatile reactivity, and direct relevance to approved therapeutics like Lifitegrast underscore its importance to the scientific community. A thorough understanding of its synthesis, chemical behavior, and analytical profile empowers researchers to fully exploit its potential in the ongoing quest for novel drugs and advanced materials.

References

- 1. This compound - [sigmaaldrich.com]

- 2. 123297-88-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C9H6O2 | CID 14354086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 9. Collection - Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. 4-Hydroxy-1-benzofuran-6-carbaldehyde | 1021916-93-7 | Benchchem [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzofuran [webbook.nist.gov]

- 17. Benzofuran [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aksci.com [aksci.com]

- 21. fishersci.ca [fishersci.ca]

A Technical Guide to the Spectroscopic Data of Benzofuran-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Benzofuran-6-carbaldehyde (C₉H₆O₂), a key heterocyclic building block in medicinal chemistry and materials science. Understanding the spectral characteristics of this compound is fundamental for its synthesis, purification, and the development of novel derivatives. This document moves beyond a simple data repository to offer insights into the structural correlations of the observed spectral features, grounded in established spectroscopic principles.

Introduction: The Significance of this compound

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The fusion of a benzene ring with a furan ring creates a scaffold that is both structurally versatile and amenable to various chemical modifications.[3] this compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the aldehyde functional group provides a reactive handle for further elaboration. Accurate and comprehensive spectroscopic characterization is therefore paramount to ensure the identity, purity, and structural integrity of this compound and its subsequent products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons on the benzofuran core.

Expected ¹H NMR Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 8.2 | Multiplet (m) | 5H | Aromatic protons (H2, H3, H4, H5, H7) |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Expert Insights: The downfield chemical shift of the aldehydic proton is a direct consequence of the electron-withdrawing nature of the carbonyl group. The aromatic protons will likely appear as a complex multiplet due to spin-spin coupling between adjacent protons. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning each aromatic proton.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C NMR Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 192 | Aldehyde Carbonyl (C=O) |

| ~155 - 160 | C7a (Oxygen-bearing aromatic carbon) |

| ~145 - 150 | C2 |

| ~120 - 135 | C4, C5, C6, C7 |

| ~110 - 115 | C3a (Bridgehead carbon) |

| ~105 - 110 | C3 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent.

Expert Insights: The aldehyde carbonyl carbon is characteristically found at the low-field end of the spectrum. The quaternary carbons (C3a and C7a) can be identified by their typically lower intensities compared to the protonated carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity, which is essential for sharp spectral lines.[4]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aldehyde and the benzofuran ring system.

Characteristic IR Absorption Frequencies:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2850 and ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 - 1680 | Strong | Aldehyde C=O Stretch (conjugated) |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1300 - 1000 | Strong | C-O Stretch (ether and aldehyde) |

| ~900 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |

Expert Insights: The conjugation of the aldehyde group with the aromatic ring is expected to lower the C=O stretching frequency compared to a saturated aldehyde (typically 1740-1720 cm⁻¹).[5][6] The presence of two weak bands in the 2850-2750 cm⁻¹ region is a hallmark of the aldehydic C-H stretch and can be a key diagnostic feature.[5] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the overall molecular structure.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in confirming its identity.

Expected Mass Spectrometric Data (Electron Ionization):

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 146 | High | Molecular Ion [M]⁺ |

| 145 | High | [M-H]⁺ |

| 117 | Moderate | [M-CHO]⁺ |

| 89 | Moderate | Fragmentation of the benzofuran ring |

Expert Insights: In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) is expected to be prominent for an aromatic compound like this compound. A significant peak at [M-1] corresponding to the loss of the aldehydic hydrogen is also anticipated. The loss of the entire formyl group (-CHO) would result in a fragment at m/z 117. Further fragmentation of the benzofuran ring would lead to smaller, characteristic ions. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject a small volume of the sample solution into the GC. The compound will be vaporized and separated from any impurities on the GC column based on its boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., electron ionization).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form an indispensable toolkit for researchers in synthetic chemistry and drug development. The data and protocols presented in this guide serve as a foundational reference for the characterization of this important heterocyclic compound.

References

The Ubiquitous Benzofuran: A Technical Guide to its Natural Occurrence, Isolation, and Biological Significance

Foreword: The Enduring Relevance of Natural Products

In the modern era of high-throughput screening and combinatorial chemistry, the exploration of nature's vast chemical diversity remains a cornerstone of innovative drug discovery. Natural products, honed by millennia of evolution, offer a structural complexity and biological relevance that synthetic libraries often struggle to replicate. Among the myriad scaffolds found in nature, the benzofuran ring system stands out as a "privileged structure," a recurring motif in compounds with potent and diverse pharmacological activities. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the natural occurrence of benzofuran derivatives, their isolation and characterization, and their immense potential as therapeutic leads.

The Widespread Presence of Benzofuran Derivatives in Nature

Benzofuran compounds are a ubiquitous class of heterocyclic secondary metabolites found across a wide range of biological taxa.[1][2][3] Their distribution is particularly prominent in the plant kingdom, but they are also isolated from fungi, and marine organisms.[4]

1.1. Botanical Sources

Higher plants are the most prolific producers of benzofuran derivatives.[2] Several plant families are recognized for their rich diversity of these compounds:

-

Asteraceae (Composite Family): This family is a treasure trove of benzofuran derivatives. For instance, species like Ageratina altissima (white snakeroot) and Isocoma pluriflora (rayless goldenrod) produce toxic benzofuran ketones such as tremetone and dehydrotremetone.[5] Eupatorium chinense is a source of euparin and 12,13-dihydroxyeuparin.[6]

-

Moraceae (Mulberry Family): The genus Morus is known for producing complex 2-arylbenzofurans, such as moracin D, which exhibit anti-inflammatory and antioxidant properties.[7]

-

Fabaceae (Legume Family): This family is a source of isoflavonoids with benzofuran moieties, such as cicerfuran, which has been isolated from chickpea (Cicer arietinum) and demonstrates antibacterial and antifungal activities.[7]

-

Rutaceae (Rue Family): Many species in this family produce furocoumarins, a major class of benzofuran derivatives, known for their photosensitizing properties.[2]

1.2. Fungal and Other Microbial Sources

Fungi are another significant source of structurally unique benzofuran derivatives. These compounds often possess potent biological activities, honed through chemical warfare in their ecological niches. For example, various species of Aspergillus produce benzofuranoids like pergillin.[8][9]

A Practical Guide to the Isolation and Structural Elucidation of Natural Benzofurans

The journey from a raw biological sample to a pure, structurally characterized benzofuran derivative is a multi-step process requiring careful planning and execution. The following sections provide a generalized yet technically detailed workflow.

2.1. Workflow for Isolation and Characterization

The logical flow for investigating natural benzofurans follows a well-established path from crude extract to pure compound.

Caption: General workflow for the isolation, purification, and characterization of benzofuran derivatives from natural sources.

2.2. Experimental Protocol: Bioactivity-Guided Isolation

This protocol outlines a typical bioactivity-guided approach, where fractions are tested for a desired biological effect at each stage to focus purification efforts on the active constituents.

Step 1: Extraction

-

Material Preparation: Air-dry the plant material (e.g., leaves, bark, roots) at room temperature and grind it into a fine powder to increase the surface area for extraction.

-

Solvent Selection: Choose a solvent based on the polarity of the target compounds. A broad-spectrum solvent like methanol or 80% ethanol is often used for initial extraction. For less polar benzofurans, ethyl acetate or dichloromethane may be employed.

-

Extraction Method: Macerate the powdered material in the chosen solvent (e.g., 1:10 solid-to-solvent ratio) for 24-48 hours with occasional agitation. Alternatively, use more efficient methods like Soxhlet extraction or ultrasonication to reduce extraction time.[6]

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 2: Fractionation

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a water/methanol mixture and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate). This separates the compounds based on their polarity.

-

Bioassay of Fractions: Test each fraction for the desired biological activity (e.g., antioxidant, cytotoxic). Select the most active fraction for further purification.

Step 3: Chromatographic Purification

-

Column Chromatography: Pack a glass column with a stationary phase, most commonly silica gel for normal-phase chromatography. Apply the active fraction to the top of the column and elute with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually adding ethyl acetate).[6]

-

Fraction Collection and Analysis: Collect the eluate in numerous small fractions. Analyze these fractions by Thin Layer Chromatography (TLC) and pool those with similar profiles.

-

Bioassay of Pooled Fractions: Re-test the pooled fractions to identify the one(s) retaining the highest activity.

-

High-Performance Liquid Chromatography (HPLC): For final purification, subject the most active fraction to preparative or semi-preparative HPLC.[5][10] A reverse-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.

2.3. Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Caption: Logical flow of spectroscopic data integration for the structural elucidation of a novel benzofuran derivative.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which in turn provides the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structure elucidation.[11][12]

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

-

¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular puzzle. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, allowing for the connection of different molecular fragments.[13]

-

Biosynthesis of Benzofurans: Nature's Synthetic Strategy

Understanding the biosynthetic pathway of benzofurans provides insights into their structural diversity and the potential for engineering their production. The biosynthesis of furocoumarins is a well-studied example.[14]

The pathway begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A key intermediate is umbelliferone, which serves as the precursor for both linear (psoralen-type) and angular (angelicin-type) furocoumarins.[1][15] The formation of the furan ring is catalyzed by a series of cytochrome P450-dependent monooxygenases.[16]

Caption: Simplified biosynthetic pathway of linear and angular furocoumarins from L-phenylalanine.

Biological Activities and Therapeutic Potential

Naturally occurring benzofuran derivatives exhibit a remarkable array of biological activities, making them attractive candidates for drug development.[1][2][3]

| Biological Activity | Example Compound(s) | Natural Source | Reported IC₅₀ / Activity |

| Anticancer | Ailanthoidol | Zanthoxylum ailanthoides | Suppresses TGF-β1-induced HepG2 cell progression[17] |

| Moracin D | Morus alba | Induces apoptosis in prostate and breast cancer cells[7] | |

| Anti-inflammatory | Ailanthoidol | Zanthoxylum ailanthoides | Inhibits COX-2 expression[17] |

| Antioxidant | Ailanthoidol | Zanthoxylum ailanthoides | Demonstrates significant antioxidant activity[17] |

| Antimicrobial | Cicerfuran | Cicer arietinum | Active against various bacteria and fungi[7] |

| Euparin | Eupatorium chinense | Antibacterial and antifungal properties[6] | |

| SIRT2 Inhibition | Synthetic Benzofuran Derivatives | (Synthetic) | IC₅₀ of 3.81 µM for compound 7e[18] |

4.1. Case Study: Ailanthoidol

Ailanthoidol is a neolignan-type benzofuran isolated from the bark of Zanthoxylum ailanthoides.[17] It serves as an excellent example of a bioactive natural product with therapeutic potential.

-

Isolation: Ailanthoidol can be isolated from the ethanolic extract of Z. ailanthoides bark through a series of chromatographic steps, including silica gel column chromatography and preparative HPLC.

-

Biological Activities: Studies have demonstrated its potent anti-inflammatory, antioxidant, and anticancer properties.[17] For instance, it has been shown to inhibit the proliferation of HepG2 hepatoblastoma cells and suppress inflammatory pathways.[17] The cytotoxic effect of Ailanthoidol on HepG2 cells has been quantified, showing a significant reduction in cell viability at concentrations of 50-100 μM after 48 hours of treatment.[17]

Conclusion and Future Directions

The benzofuran scaffold is a testament to the power of natural product chemistry in providing novel and potent bioactive molecules. The diverse structures and biological activities of these compounds underscore their importance as leads for the development of new drugs for a wide range of diseases, from cancer to infectious and inflammatory conditions. The methodologies outlined in this guide provide a framework for the systematic exploration of nature's chemical inventory. Future research will likely focus on the application of advanced analytical techniques, such as hyphenated LC-NMR-MS systems, for the rapid identification of novel benzofurans from complex mixtures, as well as the use of synthetic biology and metabolic engineering to produce these valuable compounds in a sustainable and scalable manner.[14][19]

References

- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 5. Quantitative method for the measurement of three benzofuran ketones in rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) by high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Biosynthesis and heterologous production of furanocoumarins: perspectives and current challenges - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis of Benzofuran-6-carbaldehyde: A Guide to Starting Materials and Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-6-carbaldehyde is a pivotal intermediate in contemporary drug discovery and materials science, valued for its versatile reactivity and presence in numerous biologically active scaffolds.[1][2] This guide provides an in-depth technical analysis of the primary synthetic strategies for its preparation. Moving beyond a simple recitation of protocols, we dissect the underlying chemical principles, offering field-proven insights into the selection of starting materials and reaction pathways. We will explore two core retrosynthetic approaches: the late-stage formylation of a pre-formed benzofuran nucleus and the construction of the furan ring onto a pre-functionalized benzene core. Each strategy is evaluated through the lens of mechanistic causality, scalability, and practical application, supported by detailed experimental protocols, comparative data, and authoritative references.

Retrosynthetic Analysis and Core Strategic Planning

The synthesis of this compound can be approached from two fundamentally different directions. The choice of strategy is often dictated by the availability and cost of starting materials, desired scale, and the tolerance of other functional groups on the target molecule.

-

Strategy A: Late-Stage Formylation. This approach begins with a readily accessible 6-substituted benzofuran. The core benzofuran heterocycle is constructed first, followed by the introduction of the C6-aldehyde functionality. This is often advantageous when derivatives of 6-hydroxybenzofuran or 6-halobenzofurans are commercially available or easily synthesized.

-

Strategy B: Furan Annulation. This strategy employs a substituted benzene derivative where the C1-aldehyde (which will become the C6-aldehyde of the product) or a suitable precursor is already in place. The furan ring is then constructed (annulated) onto this aromatic core. This route is powerful when complex or sensitive functionalities are present on the benzene ring.

The following diagram illustrates these divergent strategic pathways.

Caption: Core Retrosynthetic Strategies for this compound.

Strategy A: Synthesis via Late-Stage Formylation

This approach leverages the reactivity of the pre-formed benzofuran ring. The choice of precursor dictates the specific formylation or conversion chemistry required.

Direct Formylation of 6-Hydroxybenzofuran

The hydroxyl group at the C6 position is a powerful electron-donating group, activating the aromatic ring towards electrophilic substitution. This makes 6-hydroxybenzofuran an ideal substrate for direct formylation.[3] The primary challenge is controlling regioselectivity, as the C5 and C7 positions are also activated. However, formylation at C7 is often sterically hindered by the furan ring, and electronic factors typically favor substitution at the positions ortho and para to the hydroxyl group.

Several classical formylation reactions are applicable:

-

Vilsmeier-Haack Reaction: This is one of the most reliable methods for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[6][7] The reaction is generally mild and high-yielding.

-

Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[8][9] While classic for phenols, it proceeds via ortho-formylation, which in this case would direct the aldehyde to the C7 position.[9][10] Therefore, it is generally less suitable for obtaining the 6-carbaldehyde isomer from 6-hydroxybenzofuran.

-

Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium (e.g., acetic or trifluoroacetic acid).[11][12] It is also known to favor ortho-formylation, making it less ideal for this specific target unless the ortho positions are blocked.[11]

Data Presentation: Comparison of Formylation Methods for 6-Hydroxybenzofuran

| Method | Reagents | Typical Conditions | Key Advantages | Key Disadvantages |

| Vilsmeier-Haack | DMF, POCl₃ | 0 °C to RT, DCM or DMF solvent | Mild conditions, high yields, good for electron-rich systems.[6] | POCl₃ is corrosive and water-sensitive. |

| Reimer-Tiemann | CHCl₃, NaOH/KOH | Biphasic, heated | Uses inexpensive reagents. | Strongly basic, often low yields, strong ortho-directing effect.[8] |

| Duff Reaction | Hexamine, Acid (AcOH/TFA) | Heated | Metal-free. | Generally inefficient, strong ortho-directing effect.[11] |

Experimental Protocols: Vilsmeier-Haack Formylation of 6-Hydroxybenzofuran

Protocol Justification: The Vilsmeier-Haack reaction is selected as the primary protocol due to its high efficiency and reliability for formylating activated aromatic systems like phenols and their heterocyclic analogues.[4][13] The in situ generation of the Vilsmeier reagent provides a moderately reactive electrophile, which helps to minimize side reactions compared to harsher methods.

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF over 30 minutes. The causality here is critical: slow addition prevents an uncontrolled exotherm. The reaction forms the electrophilic chloroiminium salt (Vilsmeier reagent).[7] Stir the resulting mixture at 0 °C for an additional 30 minutes.

-

Substrate Addition: Dissolve 6-hydroxybenzofuran (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral. This step hydrolyzes the intermediate iminium ion to the final aldehyde.[6]

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Functional Group Interconversion from Other 6-Substituted Benzofurans

When 6-hydroxybenzofuran is not the preferred starting material, other stable and commercially available precursors like 6-bromobenzofuran or benzofuran-6-carboxylic acid can be used.

Caption: Functional group interconversion pathways to the target aldehyde.

From 6-Bromobenzofuran: The bromo-substituent serves as a handle for organometallic chemistry.

-

Grignard Reaction: Treatment with magnesium metal generates the corresponding Grignard reagent. Subsequent reaction with a formylating agent like DMF, followed by acidic workup, yields the aldehyde. A key challenge is the potential for side reactions, and this route's scalability can be difficult.[14]

-

Lithium-Halogen Exchange: Using an organolithium reagent (e.g., n-butyllithium) at low temperatures (typically -78 °C) achieves a clean exchange, forming a 6-lithiobenzofuran species. This is then quenched with DMF to afford the aldehyde. This method often gives higher yields and fewer side products than the Grignard route but requires cryogenic conditions.

From Benzofuran-6-carboxylic Acid: The carboxylic acid can be directly reduced to the aldehyde.

-

Reduction: The synthesis of benzofuran-6-carboxylic acid has been reported via scalable, transition-metal-free routes.[15][16] Once obtained, the carboxylic acid can be converted to an acid chloride (using SOCl₂ or oxalyl chloride) and then reduced using a poisoned catalyst (Rosenmund reduction) or, more commonly, treated with a mild hydride reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature.

Strategy B: Synthesis via Furan Annulation

This elegant strategy builds the furan ring onto a benzene core that already contains the aldehyde group, securing this critical functionality from the outset. A common and powerful approach involves the coupling of a suitably substituted phenol with an alkyne, followed by cyclization.

Starting Material Focus: 4-Bromo-2-hydroxybenzaldehyde

This commercially available starting material is an ideal platform for this strategy. The synthesis involves two key transformations: a palladium- and copper-catalyzed Sonogashira coupling followed by an intramolecular cyclization (annulation).[17][18]

Caption: Experimental workflow for the furan annulation strategy.

Experimental Protocols: Sonogashira Coupling and Annulation

Protocol Justification: The Sonogashira coupling is a highly robust and versatile C-C bond-forming reaction.[17] The use of a dual catalytic system (palladium and copper) allows the reaction to proceed under relatively mild conditions with high functional group tolerance, making it ideal for complex molecule synthesis.[18] The subsequent intramolecular cyclization is often spontaneous or can be induced with a base.

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask, add 4-bromo-2-hydroxybenzaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Add a suitable solvent (e.g., triethylamine or a mixture of THF/triethylamine). The base (triethylamine) serves as both the solvent and the acid scavenger.[17]

-

Alkyne Addition: Add a terminal alkyne, such as trimethylsilylacetylene (1.2 eq). Using a protected alkyne like TMSA is a key experimental choice; the TMS group prevents self-coupling and can be easily removed in a subsequent step.

-

Coupling Reaction: Degas the mixture and place it under a nitrogen atmosphere. Heat the reaction to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

-

Work-up and Deprotection: After cooling, filter the reaction mixture to remove salts and concentrate the filtrate. Dissolve the crude product in methanol and add a base like potassium carbonate to effect the desilylation, revealing the terminal alkyne intermediate.

-

Intramolecular Cyclization: The resulting 2-(alkynyl)phenol intermediate often cyclizes upon heating or with the addition of a base to form the benzofuran ring. This 5-endo-dig cyclization is a favorable process that constructs the heterocycle.

-

Purification: After the cyclization is complete, perform a standard aqueous work-up and purify the final product, this compound, by column chromatography.

Conclusion and Scientific Integrity

This guide has detailed the primary synthetic routes to this compound, grounded in mechanistic principles and practical considerations.

-

For rapid access from an activated precursor, the Vilsmeier-Haack formylation of 6-hydroxybenzofuran stands out as a highly efficient and reliable laboratory method. Its self-validating system relies on the predictable electrophilic substitution on an electron-rich heterocycle.

-

For industrial-scale synthesis or when utilizing alternative feedstocks, the furan annulation strategy starting from 4-bromo-2-hydroxybenzaldehyde offers a robust pathway. Its logic is rooted in the power of transition-metal-catalyzed cross-coupling to build molecular complexity in a controlled manner.[17][18]

The selection of a specific route will always be a balance of factors including starting material cost, scalability, and environmental impact. Recent advances in sustainable chemistry, for instance, have highlighted transition-metal-free routes for the synthesis of the related benzofuran-6-carboxylic acid, which presents a greener alternative for obtaining a key precursor.[15][16] Researchers and drug development professionals are encouraged to evaluate these strategic choices to best align with their project goals, ensuring both efficiency and scientific rigor.

References

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Reimer-Tiemann Reaction | Ambeed [ambeed.com]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. Collection - Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Benzofuran-6-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-6-carbaldehyde, a key heterocyclic aromatic aldehyde, has garnered significant attention in the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a fused benzofuran core with a reactive aldehyde moiety at the 6-position, renders it a versatile building block for the synthesis of complex organic molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its applications, with a particular focus on its role in pharmaceutical development.

Chemical Structure and Identification

The fundamental structure of this compound consists of a benzene ring fused to a furan ring, with a formyl group attached to the benzene ring at the C-6 position.

| Identifier | Value |

| CAS Number | 123297-88-1 |

| Molecular Formula | C₉H₆O₂ |

| Molecular Weight | 146.15 g/mol |

| InChI Key | HLSNQZQSNWFXET-UHFFFAOYSA-N |

Physical Properties

This compound is typically a yellow to orange liquid under standard conditions.[1] A comprehensive summary of its key physical properties is provided below.

| Property | Value | Source |

| Boiling Point | 252 °C | [1][2] |

| Density | 1.238 g/cm³ | [1][2] |

| Flash Point | 110 °C | [1][2] |

| Refractive Index | 1.652 | [1][2] |

| Purity | Typically ≥98% | |

| Storage | Ambient temperature, under inert gas (nitrogen or Argon) at 2-8°C is also recommended for long-term storage.[1] |

Solubility: this compound is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and chloroform.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the aromatic benzofuran ring system and the electrophilic aldehyde functional group.

Reactivity of the Benzofuran Ring

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the fused furan ring and the aldehyde group.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Benzofuran-6-carboxylic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (Benzofuran-6-yl)methanol.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and imines.

-

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the extension of the carbon chain.[4][5][6][7][8] This reaction involves the treatment of the aldehyde with a phosphorus ylide. The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene.[6]

Aldehyde [label="this compound"]; Ylide [label="Phosphorus Ylide\n(Ph3P=CHR)"]; Intermediate [label="Oxaphosphetane\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Alkene [label="Alkene Derivative"]; PhosphineOxide [label="Triphenylphosphine Oxide"];

Aldehyde -> Intermediate [label="+"]; Ylide -> Intermediate; Intermediate -> Alkene [label="Elimination"]; Intermediate -> PhosphineOxide [label="Elimination"]; }

Synthesis of this compound

Several synthetic routes to benzofuran derivatives have been reported, and these can be adapted for the specific synthesis of this compound. A common and effective method is the Vilsmeier-Haack formylation of a benzofuran precursor.[9][10][11][12][13]

Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[9][10][11][12][13] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Electrophilic Aromatic Substitution: The benzofuran substrate is then added to the freshly prepared Vilsmeier reagent. The electron-rich benzofuran ring attacks the electrophilic carbon of the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed by the addition of water or an aqueous base to yield the final product, this compound.

-

Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or distillation.

DMF [label="DMF"]; POCl3 [label="POCl3"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium salt)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzofuran [label="Benzofuran"]; Iminium_Intermediate [label="Iminium Salt\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; Hydrolysis [label="Hydrolysis\n(H2O)"]; Product [label="this compound"];

DMF -> Vilsmeier_Reagent; POCl3 -> Vilsmeier_Reagent; Benzofuran -> Iminium_Intermediate [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Iminium_Intermediate; Iminium_Intermediate -> Product [label="Hydrolysis"]; Hydrolysis -> Product; }

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzofuran ring system.

-

Aldehydic Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzofuran ring. The specific chemical shifts and coupling constants would depend on the substitution pattern. For the 6-substituted isomer, one would expect to see signals for H-2, H-3, H-4, H-5, and H-7.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-200 ppm.

-

Aromatic and Heteroaromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the benzofuran ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber.[14][15]

-

C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[14]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[16]

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

-

C-O-C Stretch (Furan ring): Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern would be expected to involve the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 117, and potentially the loss of carbon monoxide (CO, 28 Da) from the molecular ion to give a fragment at m/z 118.[17]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its bifunctional nature allows for the construction of complex molecular scaffolds with potential therapeutic applications. A notable example is its use in the synthesis of Lifitegrast , an FDA-approved drug for the treatment of dry eye disease.[18] Benzofuran-6-carboxylic acid, derived from the oxidation of the aldehyde, is a key fragment in the total synthesis of this drug.[3][18]

The benzofuran core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to functionalize this core, for which this compound is a key starting material, is therefore of significant interest to drug development professionals.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a heterocyclic aldehyde of significant importance in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its characteristics, synthetic pathways, and safe handling procedures is crucial for unlocking its full potential in the creation of novel and impactful molecules.

References

- 1. 1-BENZOFURAN-6-CARBALDEHYDE CAS#: 123297-88-1 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Benzofuran-6-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, field-proven synthetic methodologies, and critical applications that underscore its significance in modern pharmaceutical science. We will explore the causality behind experimental choices, ensuring that the described protocols are not merely steps to be followed, but are understood within a framework of robust chemical logic.

Core Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a furan ring, with an aldehyde functional group at the 6-position. This unique structural arrangement imparts a specific reactivity profile that makes it a valuable building block in organic synthesis.

The definitive IUPAC name for this compound is This compound . It is also referred to as 1-benzofuran-6-carbaldehyde.[1]

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 123297-88-1 | [1][2] |

| Molecular Formula | C₉H₆O₂ | [1][2][3] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Solid (Typical) | - |

| Boiling Point | 252 °C | [2] |

| Density | 1.238 g/cm³ | [2] |

| Flash Point | 110 °C | [2] |

| InChI Key | HLSNQZQSNWFXET-UHFFFAOYSA-N | [1] |

| Storage | Store in a dry, cool, well-ventilated place | [1][4] |

Strategic Synthesis of the Benzofuran Scaffold

The synthesis of substituted benzofurans is a cornerstone of heterocyclic chemistry. The construction of this compound can be approached through several strategic pathways, typically involving either the formation of the furan ring onto a pre-functionalized benzene derivative or the functionalization of a parent benzofuran core.

Synthetic Strategy: Intramolecular Cyclization

A robust and common strategy involves the intramolecular cyclization of a suitably substituted phenol. For instance, a synthetic route can be designed starting from a phenol bearing an ortho-alkynyl or a related functional group that can undergo cyclization to form the furan ring.